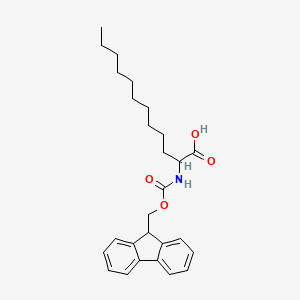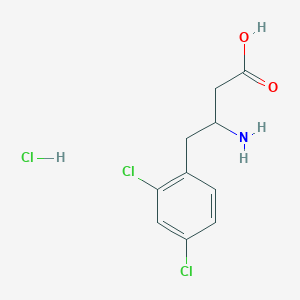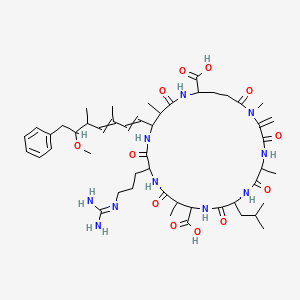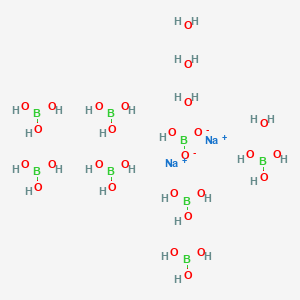
N-alpha-(9-Fluorenylmethoxycarbonyl)-L-alpha-aminolauric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(Fmoc-amino)dodecanoic acid: is a modified amino acid where the amino group is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is used extensively in peptide synthesis due to its ability to protect the amino group during the synthesis process, preventing unwanted side reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(Fmoc-amino)dodecanoic acid typically involves the protection of the amino group of dodecanoic acid with the Fmoc group. This can be achieved through the reaction of dodecanoic acid with Fmoc chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods: In industrial settings, the production of (2S)-2-(Fmoc-amino)dodecanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers which allow for the efficient and high-throughput production of Fmoc-protected amino acids. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide, to expose the free amino group for further reactions.
Coupling Reactions: The free amino group can then participate in peptide bond formation through coupling reactions with carboxyl groups of other amino acids or peptides.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide.
Coupling Reactions: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of coupling additives like hydroxybenzotriazole (HOBt).
Major Products:
Fmoc Removal: The major product is the free amino group of the dodecanoic acid.
Coupling Reactions: The major products are peptides or peptide chains formed through the amide bond formation.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: (2S)-2-(Fmoc-amino)dodecanoic acid is widely used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group during the synthesis process.
Biology:
Protein Engineering: It is used in the synthesis of peptides and proteins for various biological studies, including enzyme-substrate interactions and protein-protein interactions.
Medicine:
Drug Development: The compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Material Science: Fmoc-protected amino acids are used in the development of novel materials with specific properties, such as hydrogels and nanomaterials.
Wirkmechanismus
The primary function of (2S)-2-(Fmoc-amino)dodecanoic acid is to protect the amino group during peptide synthesis. The Fmoc group is removed under basic conditions, exposing the free amino group for further reactions. The hydrophobic and aromatic nature of the Fmoc group also promotes the self-assembly of peptides, which can be useful in the development of functional materials.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-(Boc-amino)dodecanoic acid: Uses the t-butyloxycarbonyl (Boc) group for amino protection.
(2S)-2-(Cbz-amino)dodecanoic acid: Uses the benzyloxycarbonyl (Cbz) group for amino protection.
Uniqueness:
Fmoc Group: The Fmoc group is preferred in peptide synthesis due to its stability under acidic conditions and ease of removal under basic conditions. This makes (2S)-2-(Fmoc-amino)dodecanoic acid particularly useful in solid-phase peptide synthesis where mild conditions are required to prevent degradation of the peptide chain.
Eigenschaften
Molekularformel |
C27H35NO4 |
|---|---|
Molekulargewicht |
437.6 g/mol |
IUPAC-Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoic acid |
InChI |
InChI=1S/C27H35NO4/c1-2-3-4-5-6-7-8-9-18-25(26(29)30)28-27(31)32-19-24-22-16-12-10-14-20(22)21-15-11-13-17-23(21)24/h10-17,24-25H,2-9,18-19H2,1H3,(H,28,31)(H,29,30) |
InChI-Schlüssel |
ZKMKLCPVASBFKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-amino-2-[[2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid](/img/structure/B13391762.png)

![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13391768.png)
![4-[5-[4-(2-Butoxyethoxy)phenyl]-2-chlorophenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]but-3-en-2-one;4-[5-[4-(2-butoxyethoxy)phenyl]-2-fluorophenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]pent-3-en-2-one;4-[5-[4-(2-butoxyethoxy)phenyl]-2-methoxyphenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]but-3-en-2-one;4-[3-[4-(2-methoxyethoxy)phenyl]phenyl]-1-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]but-3-en-2-one;3-methyl-4-[3-(4-propoxyphenyl)phenyl]-1-[4-[(4-propyl-1,2,4-triazol-3-yl)methylsulfinyl]phenyl]but-3-en-2-one](/img/structure/B13391778.png)

![5-[2,6-bis(trifluoromethyl)phenyl]-2-[[(2S)-2-[(2S)-1-[[5-[2,6-bis(trifluoromethyl)phenyl]pyridin-2-yl]methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;dichloromanganese](/img/structure/B13391786.png)



![potassium;5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B13391804.png)

![5-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol;5-oxopyrrolidine-2-carboxylic acid](/img/structure/B13391815.png)
![Disodium;[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13391818.png)
